molecular formula C18H20N4S B14221105 Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- CAS No. 502960-94-3

Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)-

Cat. No.: B14221105
CAS No.: 502960-94-3
M. Wt: 324.4 g/mol
InChI Key: TXVGSYASCIKJMI-UHFFFAOYSA-N
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Description

Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinecarbothioamide group attached to a piperidinylidene ring substituted with diphenyl groups. The molecular formula of this compound is C18H20N4S, and it has a molecular weight of 324.45 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- typically involves the reaction of thiosemicarbazide with appropriate aldehydes or ketones under controlled conditions. One common method includes the condensation reaction between thiosemicarbazide and 2,6-diphenyl-4-piperidone in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- can be compared with other similar compounds such as:

The uniqueness of Hydrazinecarbothioamide, 2-(2,6-diphenyl-4-piperidinylidene)- lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

502960-94-3

Molecular Formula

C18H20N4S

Molecular Weight

324.4 g/mol

IUPAC Name

[(2,6-diphenylpiperidin-4-ylidene)amino]thiourea

InChI

InChI=1S/C18H20N4S/c19-18(23)22-21-15-11-16(13-7-3-1-4-8-13)20-17(12-15)14-9-5-2-6-10-14/h1-10,16-17,20H,11-12H2,(H3,19,22,23)

InChI Key

TXVGSYASCIKJMI-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CC1=NNC(=S)N)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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